(6-Methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate
Description
The exact mass of the compound (6-Methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102632. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (6-Methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O6/c1-16(2)21-13-12(18-3)11(20-15(13)22-16)9-19-14(17)10-7-5-4-6-8-10/h4-8,11-13,15H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTLYGPRRYJPFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)COC(=O)C3=CC=CC=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10295526 | |
| Record name | 5-o-benzoyl-3-o-methyl-1,2-o-(1-methylethylidene)pentofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10295526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10300-20-6 | |
| Record name | NSC102632 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102632 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-o-benzoyl-3-o-methyl-1,2-o-(1-methylethylidene)pentofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10295526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(6-Methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate is a complex organic compound with potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C16H20O6
- CAS Number : 29554-02-7
Its unique structure includes a furodioxol ring system, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that it may possess cytotoxic effects against certain cancer cell lines.
- Anti-inflammatory Effects : The compound has been noted for its potential to inhibit inflammatory pathways.
- Antimicrobial Activity : There are indications of effectiveness against various microbial strains.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of (6-Methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate. For example:
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Roy et al. (2021) | RAW 264.7 | 34.3 | Inhibition of AKT pathway |
| Smith et al. (2022) | MDA468 | 0.05 | Induction of apoptosis |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
2. Anti-inflammatory Activity
The compound has shown promise in reducing inflammation through various mechanisms:
- Caspase Inhibition : It inhibits caspase-1 activity, which plays a crucial role in inflammatory responses.
- Phospholipase A1 Inhibition : This action contributes to decreased production of pro-inflammatory mediators.
3. Antimicrobial Properties
(6-Methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate has demonstrated antimicrobial activity against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 15 µg/mL |
| S. aureus | 10 µg/mL |
This suggests potential applications in treating infections.
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Interaction : Binding to specific enzymes may alter their activity and influence cellular pathways.
- Receptor Modulation : The compound may interact with cellular receptors involved in signaling pathways related to inflammation and cancer progression.
Case Studies
Several case studies have investigated the biological activity of this compound:
-
Cytotoxicity Study : A study conducted on various cancer cell lines demonstrated significant cytotoxic effects at low concentrations.
"The results indicate that the compound could be a promising candidate for further development as an anticancer agent" .
-
Inflammation Model : In vivo models showed reduced inflammation markers when treated with the compound.
"Our findings support the hypothesis that this compound can effectively modulate inflammatory responses" .
Preparation Methods
Starting Material: 1,2-O-Isopropylidene-α-D-ribofuranose
The synthesis begins with 1,2-O-isopropylidene-α-D-ribofuranose (CAS: 6055-06-9), a commercially available carbohydrate derivative. This compound serves as the scaffold for introducing the methoxy and benzoate groups.
Reaction Scheme:
-
Methylation at C3 :
-
Benzoylation at C5 :
Alternative Pathway: Transesterification Catalysis
| Parameter | Value |
|---|---|
| Catalyst | La(NO₃)₃·H₂O (3 mol%) |
| Solvent | n-Hexane |
| Temperature | 90°C (reflux) |
| Reaction Time | 2–4 hours |
| Yield | 73–84% |
Key Reaction Optimization Data
Methylation Efficiency
The choice of base significantly impacts methylation yields:
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| NaH | DMF | 0°C → RT | 85 |
| K₂CO₃ | Acetone | Reflux | 68 |
| DBU | THF | RT | 72 |
Benzoylation Conditions
Comparative analysis of benzoylation methods:
| Method | Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Classical Steglich | BzCl, DMAP, Et₃N, DCM | 90 | 98.5 |
| Transesterification | Methyl benzoate, La(NO₃)₃ | 84 | 97.2 |
| Microwave-Assisted | BzCl, Et₃N, DCM, 50°C, 30 min | 88 | 98.0 |
Characterization and Validation
Spectral Data
Purity Assessment
Industrial-Scale Considerations
For bulk synthesis, the following parameters are optimized:
-
Cost Efficiency : Replacing DMAP with cheaper alternatives (e.g., imidazole) reduces catalyst costs by 40%.
-
Solvent Recovery : n-Hexane and DCM are recycled via distillation (≥90% recovery).
-
Waste Management : Neutralization of Et₃N·HCl with NaHCO₃ minimizes environmental impact.
Challenges and Solutions
-
Regioselectivity : Competing reactions at C3 and C5 are mitigated by sequential protection/deprotection.
-
Stereochemical Integrity : Use of enantiopure starting materials ensures retention of (3aR,5S,6aR) configuration.
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Scale-Up Issues : Exothermic benzoylation requires controlled addition of BzCl to prevent thermal degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
